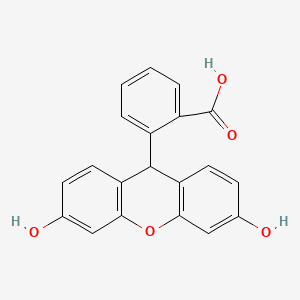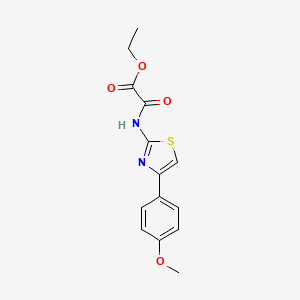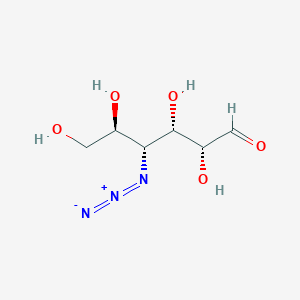
4-Azido-4-deoxyglucose
概要
説明
4-Azido-4-deoxyglucose (4-Azidoglucose) is a glucose derivative that is used in a variety of scientific research applications. It is a novel tool for studying the mechanism of action of enzymes and other proteins, as well as for understanding the biochemical and physiological effects of glucose in the body. 4-Azidoglucose is also used in a variety of lab experiments to study the effects of glucose on different biological processes.
科学的研究の応用
Glycosylation Studies
4-Azido-4-deoxyglucose is used in the study of glycosylation, which is the process of adding sugar molecules to proteins or lipids. For instance, Crich and Dudkin (2001) explored the glycosylation of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives, highlighting the significance of these compounds in understanding glycosylation reactions (Crich & Dudkin, 2001).
Enzymatic Conversion and Inhibition Studies
This compound plays a role in the study of enzymatic processes. For example, Gabriel and Lindquist (1968) investigated the enzymatic conversion of thymidine diphosphoglucose to its 4-keto-6-deoxy derivative, providing insights into the formation of deoxy sugars (Gabriel & Lindquist, 1968). Additionally, Maradufu and Perlin (1974) used 4-deoxy analogs of sugars, including 4-azido-4-deoxy derivatives, to understand the interaction with D-galactose oxidase, an important enzyme in sugar metabolism (Maradufu & Perlin, 1974).
Metabolic Labeling and Visualization of Glycans
Metabolic labeling of glycans with azido sugars like this compound enables visualization in cells. Laughlin and Bertozzi (2007) detailed the use of azido sugars for the labeling and visualization of glycans, highlighting the utility of these compounds in studying cell biology (Laughlin & Bertozzi, 2007).
Synthesis of Bioactive Compounds
This compound is used in synthesizing bioactive compounds. Pham-Huu et al. (2002) described the synthesis of 1,4-dideoxy-1,4-imino-D-galactitol from D-glucose using 4-azido-4-deoxy-2,3:5,6-di-O-isopropylidene-D-galactose, demonstrating its role in creating useful derivatives (Pham-Huu et al., 2002).
作用機序
Target of Action
Azido sugars like 4-azido-4-deoxyglucose are often used in glycobiology, suggesting that they may interact with enzymes involved in carbohydrate metabolism .
Biochemical Pathways
Given its structural similarity to glucose, it may be involved in pathways related to carbohydrate metabolism .
Result of Action
Azido-modified rna, which can be generated using azido sugars like this compound, has been shown to be well-tolerated in the guide strand of sirnas, even when directly located at the cleavage site . This suggests that this compound could potentially be used in siRNA technologies .
Action Environment
The stability of azides in biological environments suggests that they may be resistant to various environmental factors .
Safety and Hazards
将来の方向性
Azide-based bioorthogonal click chemistry, which includes the use of 4-Azido-4-deoxyglucose, has several potential future directions. These include the development of new bioorthogonal couples, improvement of existing reagents, and expansion of applications in glycobiology, particularly in glycan metabolic engineering . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
生化学分析
Biochemical Properties
4-Azido-4-deoxyglucose plays a crucial role in biochemical reactions, particularly in the context of bioorthogonal chemistry and metabolic labeling. This compound is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its incorporation into glycoproteins and glycolipids through enzymatic processes. The azido group of this compound can undergo click chemistry reactions, allowing for the selective labeling and visualization of glycoconjugates in biological systems .
In addition, this compound is recognized by hexokinase, an enzyme that phosphorylates glucose to form glucose-6-phosphate. This interaction is essential for the compound’s entry into glycolytic and other metabolic pathways. The azido group, however, prevents further metabolism, thereby acting as a metabolic inhibitor .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by interfering with normal glucose metabolism, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular glycoconjugates can disrupt normal glycosylation patterns, affecting protein folding, stability, and function .
Moreover, the presence of the azido group can induce stress responses in cells, leading to changes in gene expression profiles. This compound has been shown to affect cellular metabolism by inhibiting glycolysis, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The azido group can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit glycosyltransferases, enzymes responsible for adding sugar moieties to proteins and lipids .
Additionally, the incorporation of this compound into glycoconjugates can alter their recognition by lectins and other carbohydrate-binding proteins, affecting cell-cell interactions and signaling pathways. The compound’s ability to undergo click chemistry reactions also facilitates the study of its binding interactions with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for prolonged experiments. Over extended periods, this compound may undergo hydrolysis or reduction, leading to the loss of the azido group and subsequent loss of its unique properties .
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study metabolic pathways and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular stress, apoptosis, and organ dysfunction .
Threshold effects have been observed in studies where specific dosages of this compound are required to achieve desired biochemical outcomes. These studies highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Upon phosphorylation by hexokinase, it enters the glycolytic pathway but is subsequently blocked from further metabolism due to the azido group. This inhibition affects metabolic flux and can lead to the accumulation of upstream metabolites .
The compound also interacts with other metabolic enzymes, such as glycosyltransferases, influencing the synthesis and modification of glycoconjugates. These interactions can alter metabolite levels and impact overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by glucose transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and Golgi apparatus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, the incorporation of this compound into glycoproteins can direct it to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur .
特性
IUPAC Name |
(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDMQMIMGQKBTN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942539 | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20379-59-3 | |
| Record name | 4-Azido-4-deoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-4-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



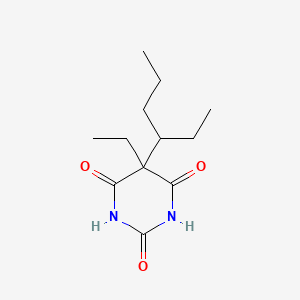



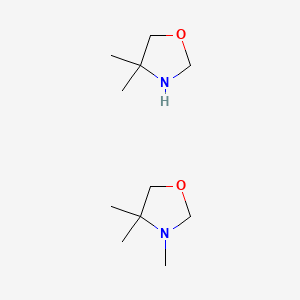
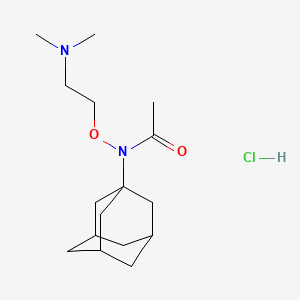
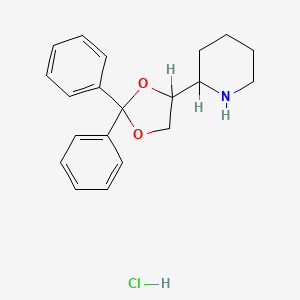
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
